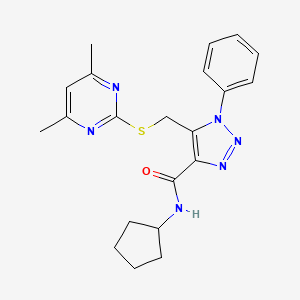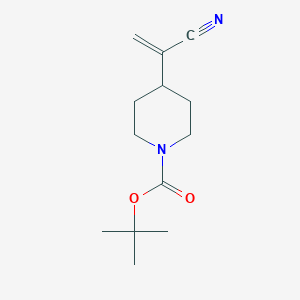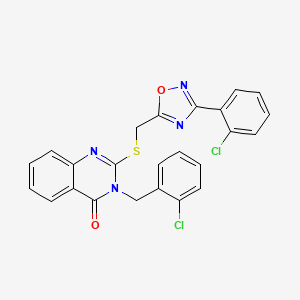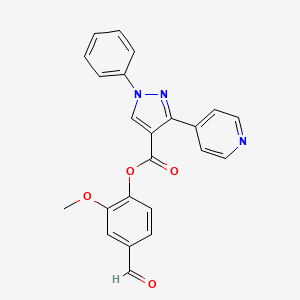
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways in cells. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which are implicated in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has also been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate is relatively unstable and can degrade over time, which may affect the reproducibility of experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.
未来方向
There are several future directions for the research on (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate. One potential area of research is to investigate its potential use as a drug delivery system for targeted drug delivery. Another area of research is to explore its potential use as a fluorescent probe for detecting various biomolecules in cells. Additionally, more studies are needed to elucidate the exact mechanism of action of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate and its potential use in the treatment of various diseases. Overall, (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has significant potential for various applications in the field of medicinal chemistry and biochemistry, and its future research is promising.
合成方法
The synthesis of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate involves the reaction of 4-formyl-2-methoxyphenylhydrazine with 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylic acid in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and column chromatography.
科学研究应用
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for detecting various biomolecules.
属性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-29-21-13-16(15-27)7-8-20(21)30-23(28)19-14-26(18-5-3-2-4-6-18)25-22(19)17-9-11-24-12-10-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABAEZGXWLETQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

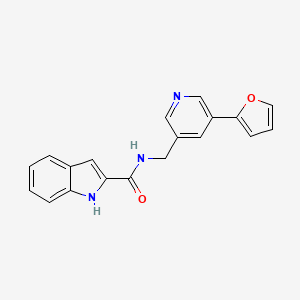
![N-(4-isopropylbenzyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2672509.png)
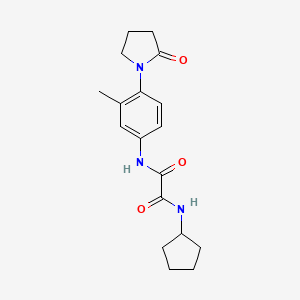
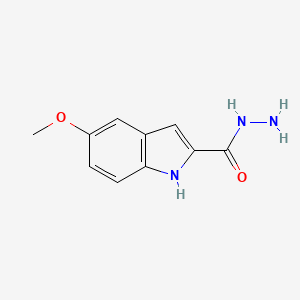
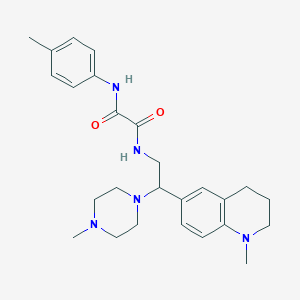
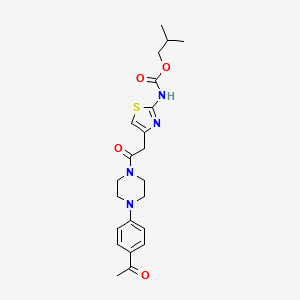
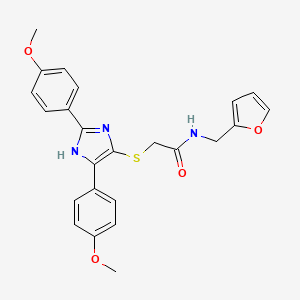


![methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2672524.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)
